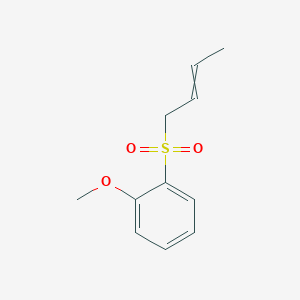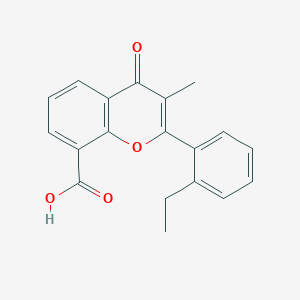![molecular formula C17H20O3 B14379915 5-[(5-Phenylpentan-2-yl)oxy]benzene-1,3-diol CAS No. 88463-95-0](/img/structure/B14379915.png)
5-[(5-Phenylpentan-2-yl)oxy]benzene-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(5-Phenylpentan-2-yl)oxy]benzene-1,3-diol is an organic compound that belongs to the class of phenols It consists of a benzene ring substituted with two hydroxyl groups (diol) and an ether linkage to a phenylpentane chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(5-Phenylpentan-2-yl)oxy]benzene-1,3-diol typically involves the following steps:
Formation of the Phenylpentane Chain: The phenylpentane chain can be synthesized through a series of reactions starting from benzene. The benzene undergoes Friedel-Crafts alkylation to introduce the pentane chain.
Etherification: The phenylpentane chain is then reacted with a suitable hydroxylated benzene derivative under etherification conditions to form the ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
化学反応の分析
Types of Reactions
5-[(5-Phenylpentan-2-yl)oxy]benzene-1,3-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
科学的研究の応用
5-[(5-Phenylpentan-2-yl)oxy]benzene-1,3-diol has various applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals.
作用機序
The mechanism by which 5-[(5-Phenylpentan-2-yl)oxy]benzene-1,3-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl groups can participate in hydrogen bonding, while the aromatic ring can engage in π-π interactions. These interactions can modulate the activity of biological pathways and processes.
類似化合物との比較
Similar Compounds
- Catechol (1,2-dihydroxybenzene)
- Resorcinol (1,3-dihydroxybenzene)
- Hydroquinone (1,4-dihydroxybenzene)
Uniqueness
5-[(5-Phenylpentan-2-yl)oxy]benzene-1,3-diol is unique due to the presence of the phenylpentane chain and the ether linkage, which are not found in the simpler dihydroxybenzenes. This structural complexity can lead to distinct chemical and biological properties.
特性
CAS番号 |
88463-95-0 |
|---|---|
分子式 |
C17H20O3 |
分子量 |
272.34 g/mol |
IUPAC名 |
5-(5-phenylpentan-2-yloxy)benzene-1,3-diol |
InChI |
InChI=1S/C17H20O3/c1-13(6-5-9-14-7-3-2-4-8-14)20-17-11-15(18)10-16(19)12-17/h2-4,7-8,10-13,18-19H,5-6,9H2,1H3 |
InChIキー |
FYTMWVVLOCMMDF-UHFFFAOYSA-N |
正規SMILES |
CC(CCCC1=CC=CC=C1)OC2=CC(=CC(=C2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



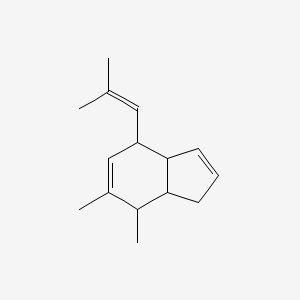
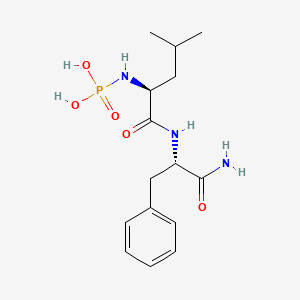

oxophosphanium](/img/structure/B14379860.png)

![4-[4-(Triphenylstannyl)buta-1,3-diyn-1-yl]morpholine](/img/structure/B14379868.png)
![1-Chloro-1-[2-(4-chlorophenyl)ethoxy]-3,3-dimethylbutan-2-one](/img/structure/B14379869.png)
![Pentyl 4-{(Z)-[cyano(phenyl)methylidene]amino}benzoate](/img/structure/B14379873.png)
methanone](/img/structure/B14379875.png)
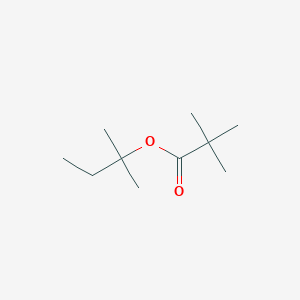
![3-Bromo-1-[(pentylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B14379879.png)
